molecular formula C7H7NO4S B1640136 1-(Methylsulfonyl)-2-nitrobenzene CAS No. 2976-34-3

1-(Methylsulfonyl)-2-nitrobenzene

Cat. No.: B1640136
CAS No.: 2976-34-3
M. Wt: 201.2 g/mol
InChI Key: VAUDOALZTARJIW-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-2-nitrobenzene is an organic compound with the molecular formula C7H7NO4S It is characterized by a benzene ring substituted with a methylsulfonyl group and a nitro group

Preparation Methods

The synthesis of 1-(Methylsulfonyl)-2-nitrobenzene typically involves the nitration of 1-(Methylsulfonyl)benzene. The process can be summarized as follows:

    Nitration Reaction: The starting material, 1-(Methylsulfonyl)benzene, is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

    Reaction Conditions: The nitration reaction is typically performed at low temperatures (0-5°C) to minimize the formation of by-products and to achieve high yields of the desired product.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to maintain consistent reaction conditions and to handle larger quantities of reactants and products efficiently.

Chemical Reactions Analysis

1-(Methylsulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Scientific Research Applications

1-(Methylsulfonyl)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors in the body.

    Material Science: It is employed in the synthesis of advanced materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-2-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects.

Comparison with Similar Compounds

1-(Methylsulfonyl)-2-nitrobenzene can be compared with other similar compounds, such as:

    1-(Methylsulfonyl)-4-nitrobenzene: This compound has the nitro group in the para position relative to the methylsulfonyl group, which can lead to different reactivity and applications.

    2-(Methylsulfonyl)nitrobenzene:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in research and industry.

Properties

IUPAC Name

1-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUDOALZTARJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This is contradicted by investigations by A. Courtin, H. -R. von Tobel and G. Auerbach, Helv. Chim. Acta 63, 1412 (1980), according to which, on heating of 1 mol of 2-nitrobenzenesulfinic acid, 2 mol of bromoacetic acid and 2 mol of sodium hydroxide solution under reflux conditions for 24 hours, only methyl 2-nitrophenyl sulfone is obtained in 91% yield. Evidently, the carboxymethyl aryl sulfone forming is immediately decarboxylated to the methyl aryl sulfone under the acidic reaction conditions.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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